molecular formula C17H22ClN3O B1254978 (+)-Metconazole CAS No. 115850-27-6

(+)-Metconazole

Cat. No.: B1254978
CAS No.: 115850-27-6
M. Wt: 319.8 g/mol
InChI Key: XWPZUHJBOLQNMN-PBHICJAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Metconazole is a triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its broad-spectrum activity and effectiveness in controlling various fungal pathogens. The compound is characterized by its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting the growth and reproduction of fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Metconazole typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with ®-1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: (+)-Metconazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the triazole ring, affecting its fungicidal activity.

    Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of derivatives with altered properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different levels of fungicidal activity and environmental persistence.

Scientific Research Applications

Chemistry: In chemistry, (+)-Metconazole is studied for its unique triazole structure and its ability to undergo various chemical transformations. Researchers explore its potential as a building block for synthesizing new compounds with enhanced properties.

Biology: In biology, the compound is used to study the mechanisms of fungal resistance and the development of new fungicides. It serves as a model compound for understanding the interactions between triazole fungicides and fungal pathogens.

Medicine: Although primarily used in agriculture, this compound’s antifungal properties are of interest in medical research

Industry: In the agricultural industry, this compound is widely used to protect crops such as cereals, fruits, and vegetables from fungal diseases. Its effectiveness and broad-spectrum activity make it a valuable tool for farmers.

Mechanism of Action

(+)-Metconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the triazole ring, which interacts with the heme group of the enzyme, blocking its activity.

Comparison with Similar Compounds

    Tebuconazole: Another triazole fungicide with a similar mechanism of action but different chemical structure.

    Propiconazole: A triazole fungicide used for similar applications but with variations in its efficacy and spectrum of activity.

    Flutriafol: A triazole fungicide with a broader spectrum of activity and different environmental persistence.

Uniqueness: (+)-Metconazole is unique due to its specific chemical structure, which provides a balance between efficacy and environmental safety. Its ability to control a wide range of fungal pathogens with minimal impact on non-target organisms makes it a preferred choice in agricultural practices.

Biological Activity

(+)-Metconazole is a chiral triazole fungicide widely utilized for its antifungal properties, particularly against various plant pathogens. This article delves into its biological activity, focusing on its antifungal efficacy, mechanisms of action, and toxicity assessments based on diverse research findings.

Overview of Metconazole

Metconazole (chemical structure: C14H14ClN3O) belongs to the triazole class of fungicides. It is primarily employed in agriculture to control fungal diseases in crops such as cereals and rice. Its mode of action involves inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cellular integrity and function.

Efficacy Against Plant Pathogens

Research has demonstrated that this compound exhibits broad-spectrum antifungal activity. A study on its effectiveness against Pyricularia oryzae, the causative agent of rice blast disease, revealed significant inhibitory effects. The compound was shown to reduce conidial germination and hinder appressorium formation, which are critical for fungal infection processes. Specifically, metconazole treatment led to a reduction of over 75% in the length of blast lesions on barley and rice leaves when applied at a concentration of 10 μg/mL .

Table 1: Inhibitory Effects of this compound on P. oryzae

Concentration (μg/mL)Germination Rate (%)Lesion Length Reduction (%)
0~1000
1080.7>75
2512.7Not specified
50<50Not specified

The study further elucidated that metconazole disrupts cell wall integrity and membrane permeability in P. oryzae, leading to cell death and impaired fungal growth under stress conditions .

Stereoisomeric Variability

Metconazole exists in four stereoisomeric forms, which exhibit varying degrees of biological activity. Research indicates that the stereoisomer (1S,5R)-metconazole demonstrates the highest fungicidal activity against Fusarium species, with differences in toxicity levels ranging from 4.4 to 45.2 times compared to other isomers . This stereoselectivity underscores the importance of considering specific isomers in agricultural applications.

The antifungal mechanisms of this compound include:

  • Inhibition of Ergosterol Biosynthesis : By interfering with the enzyme lanosterol demethylase, metconazole prevents the conversion of lanosterol to ergosterol, leading to compromised fungal cell membrane integrity.
  • Disruption of Appressorium Formation : Metconazole inhibits the formation and function of appressoria, which are specialized structures that fungi use to penetrate host plant tissues .
  • Induction of Oxidative Stress : The compound affects enzymatic activities related to oxidative stress response in fungi, altering levels of superoxide dismutase (SOD) and catalase (CAT) among different stereoisomers .

Toxicity Assessments

Toxicological studies have evaluated the potential health effects associated with metconazole exposure. Findings indicate that while it is effective as a fungicide, it poses certain risks:

  • Developmental Toxicity : Laboratory studies have reported incidences of hydrocephaly and other developmental anomalies at high doses in animal models .
  • Aquatic Toxicity : Research has shown enantioselective toxicity towards aquatic organisms such as Daphnia magna, emphasizing the need for careful application to minimize environmental impact .

Case Studies

  • Field Trials on Fusarium Head Blight : A series of field trials demonstrated that metconazole significantly reduced disease severity caused by Fusarium graminearum when applied at specific growth stages of wheat crops .
  • Comparative Studies with Other Fungicides : In trials comparing metconazole with other fungicides like prothioconazole and pydiflumetofen, it was found that metconazole effectively suppressed fungal growth while also reducing deoxynivalenol (DON) levels produced by Fusarium species .

Properties

CAS No.

115850-27-6

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

IUPAC Name

(1S,5R)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17+/m1/s1

InChI Key

XWPZUHJBOLQNMN-PBHICJAKSA-N

SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

Isomeric SMILES

CC1(CC[C@@H]([C@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

Synonyms

(1S,5R)-5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
cis-metconazole
metconazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.22 g 1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-methylsulphonyloxymethylcyclopentane prepared as described in Example 1 (j), 47 mg 1,2,4-triazole and 0.1 g potassium carbonate in 3 ml N-methylpyrrolidone was warmed at 50° C. for 2 hours. A further 0.1 g potassium carbonate was then added, the temperature was raised to 120° C. and the reaction continued overnight at this temperature. The reaction mixture was then partitioned between diethyl ether and water and the organic solution flashed to give 1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-(1,2,4-triazol-1-yl)methylcyclopentane crystallised from petroleum as a single stereoisomer (Isomer A). The conversion yield of Isomer A, corrected for purity, was 72%. The structure of the product was established by n.m.r. spectroscopy. Purity of Isomer A was 90% and Isomer B was not detected.
Name
1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-methylsulphonyloxymethylcyclopentane
Quantity
0.22 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( j )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
47 mg
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0.1 g
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Metconazole
Reactant of Route 2
Reactant of Route 2
(+)-Metconazole
Reactant of Route 3
Reactant of Route 3
(+)-Metconazole
Reactant of Route 4
Reactant of Route 4
(+)-Metconazole
Reactant of Route 5
(+)-Metconazole
Reactant of Route 6
(+)-Metconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.